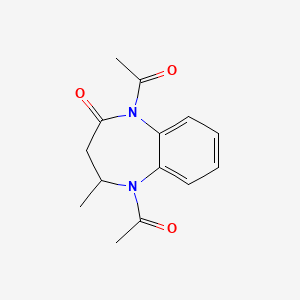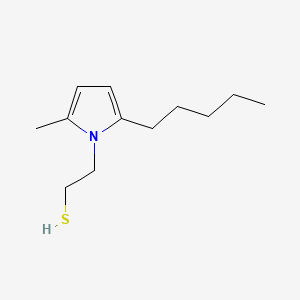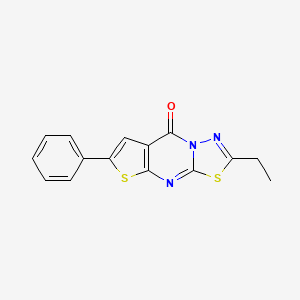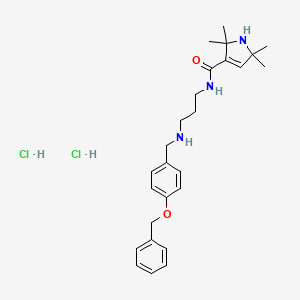![molecular formula C35H36BrNO2 B12730853 (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide CAS No. 137638-86-9](/img/structure/B12730853.png)
(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10-ベンジル-1,13-ジメチル-10-アザトリシクロ[73102,7]トリデカ-2(7),3,5-トリエン-4-イル) 2,2-ジフェニルアセテート;臭化水素酸塩は、独特の三環式構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(10-ベンジル-1,13-ジメチル-10-アザトリシクロ[7.3.1.02,7]トリデカ-2(7),3,5-トリエン-4-イル) 2,2-ジフェニルアセテート;臭化水素酸塩の合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。主なステップには、以下が含まれます。
三環式コアの形成: これは、一連の環化反応によって達成され、多くの場合、強酸または強塩基を触媒として使用します。
ベンジル基とジメチル基の導入: これらの基は、通常、ベンジルクロリドやヨウ化メチルなどの試薬を使用して、アルキル化反応によって添加されます。
エステル化: 最終ステップには、三環式コアを2,2-ジフェニル酢酸とエステル化し、続いて臭化水素酸を添加して臭化水素酸塩を形成することが含まれます。
工業的生産方法
この化合物の工業的生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、環化ステップにおける連続フロー反応器の使用や、アルキル化反応およびエステル化反応のためのより効率的な触媒の開発が含まれる場合があります。
化学反応の分析
反応の種類
(10-ベンジル-1,13-ジメチル-10-アザトリシクロ[7.3.1.02,7]トリデカ-2(7),3,5-トリエン-4-イル) 2,2-ジフェニルアセテート;臭化水素酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができ、還元された類似体の生成につながります。
置換: この化合物は、特にベンジル部分とジフェニルアセテート部分で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
主な生成物
これらの反応から生成される主な生成物には、元の化合物のさまざまな酸化された、還元された、および置換された誘導体が含まれ、それぞれが潜在的にユニークな特性と用途を持っています。
科学研究への応用
化学
化学では、(10-ベンジル-1,13-ジメチル-10-アザトリシクロ[7.3.1.02,7]トリデカ-2(7),3,5-トリエン-4-イル) 2,2-ジフェニルアセテート;臭化水素酸塩は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい材料と触媒の開発における貴重な中間体になります。
生物学
生物学的研究では、この化合物は薬理学的薬剤としての可能性について研究されています。その三環式構造は、いくつかの既知の生物活性分子の構造に似ており、興味深い生物学的活性を有する可能性があることを示唆しています。
医学
医学では、(10-ベンジル-1,13-ジメチル-10-アザトリシクロ[7.3.1.02,7]トリデカ-2(7),3,5-トリエン-4-イル) 2,2-ジフェニルアセテート;臭化水素酸塩は、治療薬としての可能性について調査されています。予備的な研究では、特定の種類のがんや感染症に対して活性を示す可能性があることが示唆されています。
産業
産業では、この化合物は、ユニークな特性を持つ新しい材料の開発に使用されています。その三環式構造は、ポリマーやその他の高度な材料の設計における貴重なコンポーネントになります。
科学的研究の応用
Chemistry
In chemistry, (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its tricyclic structure is similar to that of several known bioactive molecules, suggesting that it may have interesting biological activities.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may have activity against certain types of cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its tricyclic structure makes it a valuable component in the design of polymers and other advanced materials.
作用機序
(10-ベンジル-1,13-ジメチル-10-アザトリシクロ[7.3.1.02,7]トリデカ-2(7),3,5-トリエン-4-イル) 2,2-ジフェニルアセテート;臭化水素酸塩の作用機序には、細胞内の特定の分子標的との相互作用が含まれます。この化合物は、特定のタンパク質や酵素に結合し、その活性を変化させ、さまざまな生物学的効果をもたらすと考えられています。関与する正確な経路はまだ調査中ですが、この化合物は細胞シグナル伝達や代謝プロセスを干渉する可能性があると推測されています。
類似の化合物との比較
類似の化合物
- (10-ベンジル-1,13-ジメチル-10-アザトリシクロ[7.3.1.02,7]トリデカ-2(7),3,5-トリエン-4-イル) アセテート
- (10-ベンジル-1,13-ジメチル-10-アザトリシクロ[7.3.1.02,7]トリデカ-2(7),3,5-トリエン-4-イル) 2,2-ジフェニルプロピオネート
独自性
(10-ベンジル-1,13-ジメチル-10-アザトリシクロ[7.3.1.02,7]トリデカ-2(7),3,5-トリエン-4-イル) 2,2-ジフェニルアセテート;臭化水素酸塩を類似の化合物と区別するものは、官能基の特定の組み合わせと臭化水素酸塩の形態です。これらの特徴は、ユニークな化学的および生物学的特性を与え、さらなる研究開発のための重要な化合物となっています。
類似化合物との比較
Similar Compounds
- (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) acetate
- (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylpropionate
Uniqueness
What sets (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide apart from similar compounds is its specific combination of functional groups and its hydrobromide salt form. These features confer unique chemical and biological properties, making it a compound of significant interest for further research and development.
特性
CAS番号 |
137638-86-9 |
|---|---|
分子式 |
C35H36BrNO2 |
分子量 |
582.6 g/mol |
IUPAC名 |
(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide |
InChI |
InChI=1S/C35H35NO2.BrH/c1-25-32-22-29-18-19-30(23-31(29)35(25,2)20-21-36(32)24-26-12-6-3-7-13-26)38-34(37)33(27-14-8-4-9-15-27)28-16-10-5-11-17-28;/h3-19,23,25,32-33H,20-22,24H2,1-2H3;1H |
InChIキー |
CWGBETZBOUTXKL-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC3=C(C1(CCN2CC4=CC=CC=C4)C)C=C(C=C3)OC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



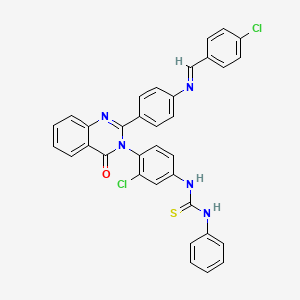

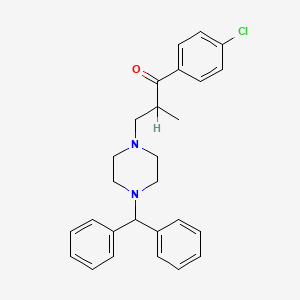
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
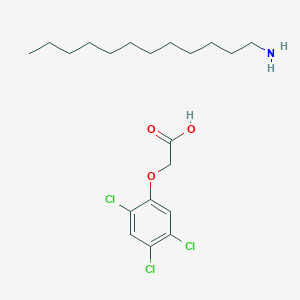



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
